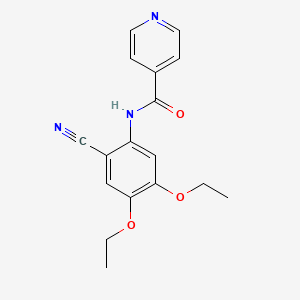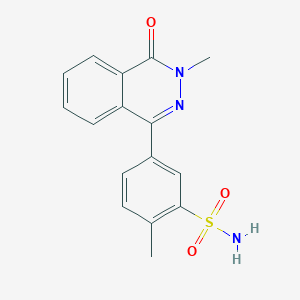![molecular formula C27H31N5O B5593284 4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves complex organic synthesis techniques. For example, the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines, which share a structural similarity, were explored through the nucleophilic attack of amines on trichloropyrimidine, indicating a method that could potentially be adapted for our compound of interest (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of related compounds, such as copper(II) complexes based on new chelating pyrazolylpyrimidine ligands, has been analyzed through single crystal X-ray diffraction, revealing complex interactions and coordination modes that contribute to their stability and reactivity (Bushuev et al., 2010). This insight is crucial for understanding the molecular architecture and potential interaction sites of our compound.
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives are often explored through their reaction mechanisms and product formations. For instance, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines highlights the importance of the piperazinyl group's basicity and the pyrimidine moiety for biological activity (Sekiya et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c1-21-28-24(30-14-8-9-15-30)20-25(29-21)31-16-18-32(19-17-31)27(33)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-13,20,26H,8-9,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXJBMUCYOKCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)

![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)


![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)
